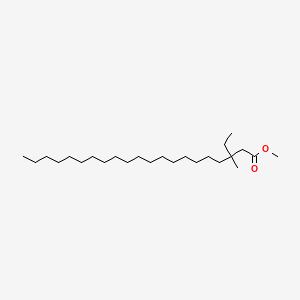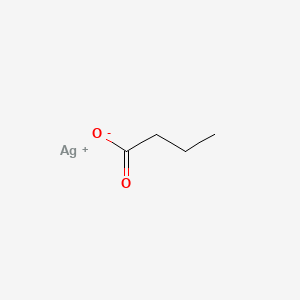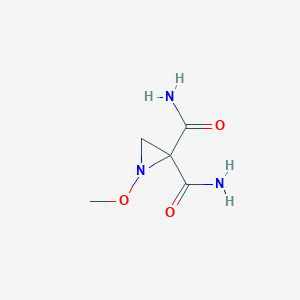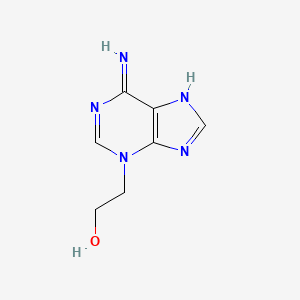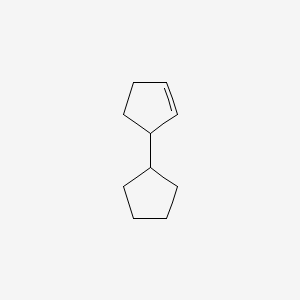
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate is a heterocyclic organic compound with the molecular formula C13H19ClN2O3S . It is known for its unique chemical structure, which includes a phenol group, a chloro substituent, and a piperazine ring. This compound is utilized in various scientific research fields due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate typically involves the reaction of 2-chloro-3-nitrophenol with 4-ethylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by sulfonation with methanesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro substituent can be reduced to form corresponding hydrocarbons.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dechlorinated products.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate can be compared with other similar compounds, such as:
- Phenol,2-chloro-3-(4-propyl-1-piperazinyl)-, 1-methanesulfonate
- Phenol,2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate
- Phenol,2-chloro-3-[4-(2-propen-1-yl)-1-piperazinyl]-, 1-methanesulfonate
These compounds share similar structural features but differ in the substituents on the piperazine ring, which can influence their chemical properties and biological activities
Eigenschaften
Molekularformel |
C13H19ClN2O3S |
|---|---|
Molekulargewicht |
318.82 g/mol |
IUPAC-Name |
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-15-7-9-16(10-8-15)11-5-4-6-12(13(11)14)19-20(2,17)18/h4-6H,3,7-10H2,1-2H3 |
InChI-Schlüssel |
FUKKYLZLASZERF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



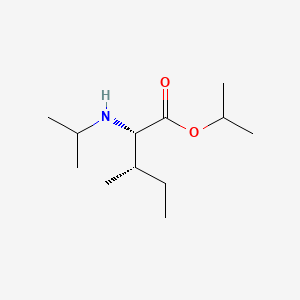
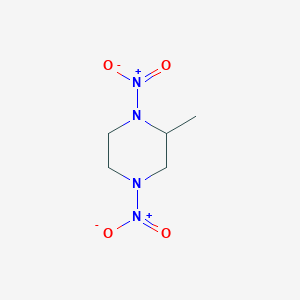

![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
